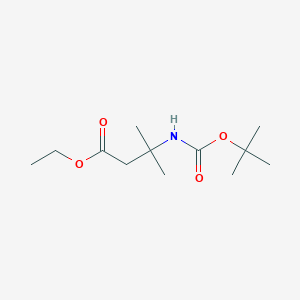

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

货号 B183842

CAS 编号:

130985-42-1

分子量: 245.32 g/mol

InChI 键: MXMKNMCSDWUFNV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound with the molecular formula C10H19NO4 . It is a liquid at room temperature and is sealed in dry conditions at 2-8°C . The compound has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 217.27 . The compound is sealed in dry conditions at 2-8°C .科学研究应用

Application 1: Dipeptide Synthesis

- Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .

- Summary of the Application : The compound is used in the synthesis of dipeptides. It’s part of a class of substances known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .

- Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. The resulting Boc-AAILs are then used in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory amounts within 15 minutes .

Application 2: Preparation of Diaminocyclohexane Carboxamide

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These intermediates are key in the synthesis of factor Xa inhibitors .

- Results or Outcomes : The outcomes of this application are the production of factor Xa inhibitors, which are important in the field of medicinal chemistry .

Application 3: Introduction of the tert-butoxycarbonyl Group

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Tertiary butyl esters, such as “Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application or Experimental Procedures : This method uses flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .

- Results or Outcomes : The outcomes of this application are the production of a variety of organic compounds with the tert-butoxycarbonyl group .

Application 4: Deprotection of Boc Amino Acids and Peptides

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : This compound can be used for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This is important in the field of peptide synthesis .

- Results or Outcomes : The outcomes of this application are the production of deprotected amino acids and peptides, which are important in the field of peptide synthesis .

安全和危害

属性

IUPAC Name |

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKNMCSDWUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-(Pyrrolidine-1-sulfonyl)-benzoic acid

19580-33-7

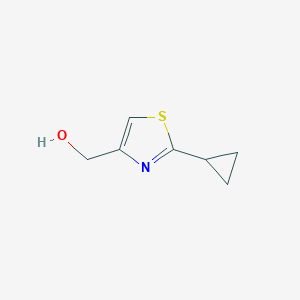

(2-Cyclopropylthiazol-4-yl)methanol

135207-09-9

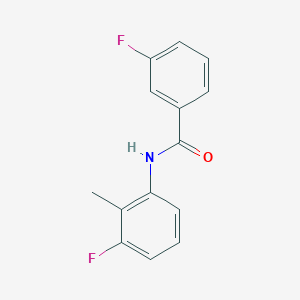

3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide

697229-73-5

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)